molecular formula C9H12N2O2 B14320979 N-[3-(Hydroxyamino)-2-methylphenyl]acetamide CAS No. 110137-66-1

N-[3-(Hydroxyamino)-2-methylphenyl]acetamide

Cat. No.: B14320979
CAS No.: 110137-66-1
M. Wt: 180.20 g/mol
InChI Key: LNZDEXXJPTWLTL-UHFFFAOYSA-N
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Description

N-[3-(Hydroxyamino)-2-methylphenyl]acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a hydroxyamino group attached to a methylphenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Hydroxyamino)-2-methylphenyl]acetamide typically involves the reaction of 3-nitro-2-methylphenylamine with acetic anhydride. The nitro group is first reduced to a hydroxyamino group using a reducing agent such as iron powder in the presence of hydrochloric acid. The resulting hydroxyamino compound is then acetylated using acetic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Hydroxyamino)-2-methylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Hydroxyamino)-2-methylphenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(Hydroxyamino)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Hydroxyamino)-2-methylphenyl]acetamide is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the phenyl ring .

Properties

CAS No.

110137-66-1

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-[3-(hydroxyamino)-2-methylphenyl]acetamide

InChI

InChI=1S/C9H12N2O2/c1-6-8(10-7(2)12)4-3-5-9(6)11-13/h3-5,11,13H,1-2H3,(H,10,12)

InChI Key

LNZDEXXJPTWLTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NO)NC(=O)C

Origin of Product

United States

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